Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

JAK inhibitor stereochemistry intermediate

Researchers pursuing JAK inhibitors face stereochemical ambiguity with generic spiro building blocks, risking potency and patentability. This compound provides the exact chiral intermediate. - Key JAK inhibitor intermediate (WO2014000032A1) - Available as racemate, (S)-enantiomer (CAS 1527519-14-7), and (R)-enantiomer (CAS 1527519-16-9) - Rigid 1-oxa-8-azaspiro[3.5]nonane core: 0 rotatable bonds, TPSA 21.3 Ų - Cbz protecting group for straightforward deprotection and FBDD diversification

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B12654901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2
InChIKeyOQWGZBJXUTYQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-Oxa-8-azaspiro[3.5]nonane-8-carboxylate: Structural Identity


Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS 1527519-12-5) is a spirocyclic building block comprising a 1-oxa-8-azaspiro[3.5]nonane core protected with a benzyl carbamate (Cbz) group [1]. This scaffold belongs to the class of oxa-azaspiro compounds, which are increasingly employed in medicinal chemistry as saturated, three-dimensional alternatives to flat aromatic rings, offering improved solubility, metabolic stability, and novel intellectual property space [2]. The compound is commercially available in both racemic and enantiopure (4S and 4R) forms, enabling stereochemically precise library synthesis .

Benzyl 1-Oxa-8-azaspiro[3.5]nonane-8-carboxylate: Irreplaceability vs. Simple Analogs


The Cbz-protected amine in benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is not a generic functional group; its precise stereochemical configuration and the rigid oxa-aza spiro junction directly dictate downstream reactivity, diastereoselectivity, and biological target engagement [1]. Using a racemic mixture or a regioisomeric spiro core (e.g., 1-oxa-8-azaspiro[4.5]decane or 2-oxa-6-azaspiro[3.3]heptane) can lead to divergent ADME profiles, variable potency, and failed patentability assessments [2]. The quantitative evidence below demonstrates that the (S)-enantiomer, in particular, unlocks access to a clinically validated JAK inhibitor chemotype that is inaccessible via simpler alternatives [3].

Benzyl 1-Oxa-8-azaspiro[3.5]nonane-8-carboxylate: Quantitative Differentiation Evidence


Enantiopure (S)-Isomer for Stereodefined JAK Inhibitor Synthesis

In the synthesis of phenyl amino pyrimidine bicyclic JAK inhibitors described in WO2014000032A1, the (4S)-enantiomer of benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is the exclusively specified intermediate for constructing the active pharmacophore [1]. The use of the racemate would result in a 1:1 mixture of diastereomers, necessitating a chiral separation step and reducing overall yield by at least 50% [2].

JAK inhibitor stereochemistry intermediate

Rigid Scaffold with Zero Rotatable Bonds

The 1-oxa-8-azaspiro[3.5]nonane core possesses 0 rotatable bonds and a topological polar surface area (TPSA) of only 21.3 Ų [1], contrasting sharply with the flexible 2-oxa-6-azaspiro[3.3]heptane scaffold that offers 1 rotatable bond and a different spatial orientation of exit vectors . This rigidity pre-organizes the amine for Cbz deprotection and subsequent coupling, enhancing reproducibility in parallel synthesis.

physicochemical properties conformational restriction drug design

CNS-Optimized Lipophilicity

The parent scaffold (4S)-1-oxa-8-azaspiro[3.5]nonane exhibits an XLogP3 of 0.2 [1], placing it in the ideal range for CNS drug candidates (logP 1–3) [2]. In contrast, the expanded ring analog 1-oxa-8-azaspiro[4.5]decane shows an estimated logP of ~0.8 [3], making the [3.5]nonane system a more balanced starting point for optimizing both potency and metabolic stability.

lipophilicity CNS drug design LogP

Benzyl 1-Oxa-8-azaspiro[3.5]nonane-8-carboxylate: High-Value Applications


Patented JAK Inhibitor Synthesis

This compound serves as the key chiral intermediate for constructing phenyl amino pyrimidine bicyclic JAK kinase inhibitors as claimed in WO2014000032A1 [1]. Procurement of the (S)-enantiomer (CAS 1527519-14-7) directly enters the disclosed synthetic route, enabling rapid generation of clinical candidates for immunological, inflammatory, and myeloproliferative diseases.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 261.32 and a fully rigid 1-oxa-8-azaspiro[3.5]nonane core (0 rotatable bonds, TPSA 21.3 Ų) [2], the compound meets all critical fragment-likeness criteria. Its Cbz protecting group allows for straightforward deprotection and subsequent diversification, making it an ideal anchoring fragment for FBDD campaigns targeting underexplored chemical space.

Stereochemical Probe for GPCR & Ion Channel Assays

The enantiopure (R)-isomer (CAS 1527519-16-9) can be used to generate diastereomeric pairs for investigating stereospecific binding modes at GPCRs or voltage-gated ion channels . The rigid, low-logP scaffold minimizes nonspecific binding, improving signal-to-noise ratios in radioligand displacement assays.

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